molecular formula C10H10BrNO3 B13917030 N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide

N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide

Cat. No.: B13917030
M. Wt: 272.09 g/mol
InChI Key: ZLIIJJYUCRQVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide is a brominated amide derivative featuring a benzo[1,3]dioxol (methylenedioxyphenyl) moiety. This structural motif is commonly associated with enhanced biological activity due to its ability to engage in π-π interactions and hydrogen bonding, as observed in related compounds like N-Benzo[1,3]dioxol-5-yl thiourea derivatives, which exhibit antimicrobial and plant-growth regulatory properties .

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-bromopropanamide

InChI

InChI=1S/C10H10BrNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

ZLIIJJYUCRQVHT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of a benzodioxole derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo compound is then reacted with a suitable amine to form the propionamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amide formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Radical Initiators: Such as azobisisobutyronitrile (AIBN) for initiating radical reactions.

    Amines: For amide formation reactions.

    Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide is a chemical compound with the molecular formula C10H10BrNO3C_{10}H_{10}BrNO_3 and a molecular weight of 272.09 g/mol . PubChem identifies the following synonyms for this compound: this compound, 879612-71-2, STK231224, AKOS000283546, and AKOS016340835 .

While the primary search results do not offer specific applications of this compound, they do provide contexts in which similar compounds are used, which may suggest potential research avenues.

One study highlights the synthesis of novel 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones as potential DYRK1A inhibitors, with some evaluated for their in vitro inhibition of cell proliferation in various tumor cell lines . Specifically, the introduction of a 1,3-benzodioxol-5-yl group at the 5-ylidene position maintained partial kinase inhibition activity .

Related compounds and their applications:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one: This compound, also containing a benzodioxol group, is identified by PubChem and has a molecular weight of 257.08 g/mol .
  • 5-Bromo pyridin 2 yl n methyl nitroamine: This compound is listed by Sigma-Aldrich .
  • 1-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylamino)pentan-1-one: This compound is listed as a controlled substance .

Mechanism of Action

The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity for certain biological targets. Additionally, the benzodioxole ring structure can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide with structurally related compounds, focusing on substituents, molecular properties, and biological activities.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Reference
This compound 2-bromo, propionamide ~268.15 (calculated) Bromine enhances lipophilicity and reactivity Inferred antimicrobial potential
N-Benzo[1,3]dioxol-5-ylmethyl-2-chloro-propionamide 2-chloro, propionamide 223.70 Chloro substitution reduces steric hindrance Not reported
N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide 3-oxo-3-phenyl, propionamide 322.30 Ketone and phenyl groups alter electronic properties Commercial availability noted
N-Benzo[1,3]dioxol-5-yl-acetamide Acetamide ~179.17 (calculated) Simpler structure, no halogen Discontinued product
N-Benzo[1,3]dioxol-5-yl thiourea derivatives Thiourea Varies Thiourea group with hydrogen-bonding networks Antimicrobial, plant-growth regulation

Key Comparisons:

Halogenation Effects: The bromo-substituted derivative (MW ~268.15) has a higher molecular weight and lipophilicity compared to its chloro analog (MW 223.70) . In contrast, the chloro analog’s smaller size could reduce steric hindrance, favoring different interaction geometries.

Role of the Benzo[1,3]dioxol Group :

  • The methylenedioxyphenyl moiety is critical for forming hydrogen-bonding networks, as demonstrated in thiourea derivatives . This feature likely contributes to the stability and bioactivity of the bromo-propionamide analog.

Functional Group Modifications: The 3-oxo-3-phenyl-propionamide derivative (MW 322.30) incorporates a ketone and phenyl group, which may increase electron-withdrawing effects, altering reactivity compared to the bromo-propionamide.

This suggests that the bromo-propionamide may have a similar spectrum, modulated by bromine’s electronegativity.

Synthetic and Commercial Considerations :

  • Synthesis of brominated derivatives may require hazardous reagents (e.g., HBr), increasing complexity compared to chlorination .
  • Commercial availability varies: the 3-oxo-3-phenyl derivative is priced at $208/g , whereas simpler analogs like the acetamide are discontinued .

Biological Activity

N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide is a compound of interest due to its potential biological activities, particularly in the context of cancer and neurological disorders. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrNO3C_{10}H_{10}BrNO_3 and a molecular weight of approximately 273.10 g/mol. Its structure features a benzodioxole moiety, which is known for contributing to various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to N-Benzo[1,3]dioxol-5-yl derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
5iHuh70.053
5nCaco20.070
5oMDA-MB 2310.090

These IC50 values indicate that these compounds exhibit low nanomolar inhibition activity against DYRK1A kinase, a target implicated in tumor growth and progression .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases such as DYRK1A. This inhibition can lead to decreased cell proliferation in various tumor types. The presence of bulky groups in its structure has been correlated with enhanced selectivity and potency against certain kinases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of N-Benzo[1,3]dioxol derivatives:

  • Synthesis and Evaluation : A recent study synthesized a series of benzodioxole derivatives and tested their activity against protein kinases. Compounds with substitutions at the 5-position showed varying degrees of inhibition against DYRK1A and other kinases .
  • In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The most active compounds displayed IC50 values below 10 µM, indicating potent antitumor activity .
  • Mechanistic Insights : Research indicated that the antitumor effects might be mediated through pathways involving cell cycle arrest and apoptosis induction, although further mechanistic studies are warranted to elucidate these pathways fully .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial for further development. Preliminary data suggest that this compound may have a favorable safety profile; however, comprehensive toxicity studies are necessary to confirm this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.